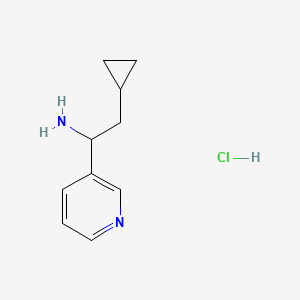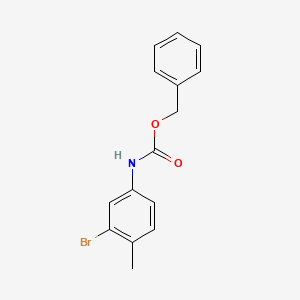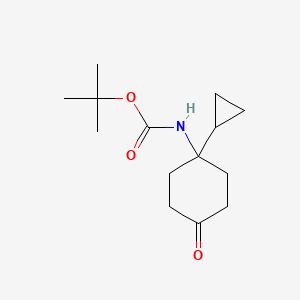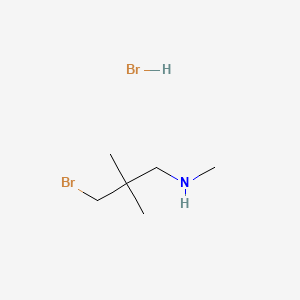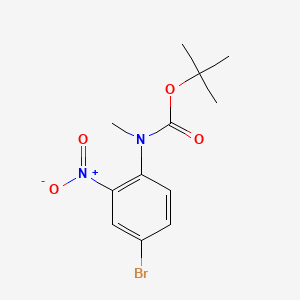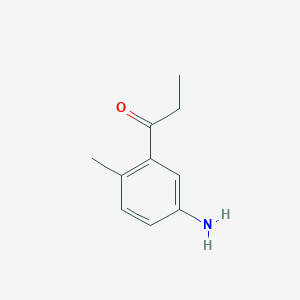
1-(5-Amino-2-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-methylphenyl)propan-1-one is an organic compound that belongs to the class of synthetic cathinones These compounds are structurally related to the naturally occurring cathinone found in the khat plant (Catha edulis)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)propan-1-one typically involves the reaction of 5-amino-2-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the condensation of 5-amino-2-methylbenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-quality compound suitable for research and industrial applications.
化学反応の分析
Types of Reactions
1-(5-Amino-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
1-(5-Amino-2-methylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, including its use as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Amino-2-methylphenyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects.
類似化合物との比較
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone)
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC)
- 2-(methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC)
Uniqueness
1-(5-Amino-2-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the amino and methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-(5-amino-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3 |
InChIキー |
ATNCAISNDWPTPT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


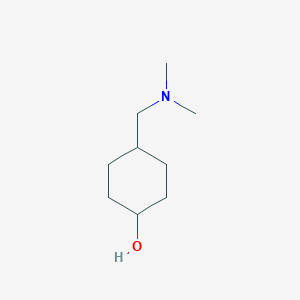
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)
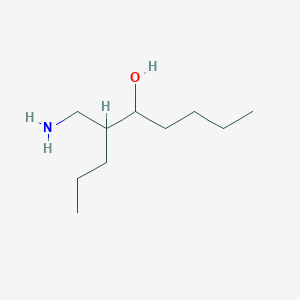
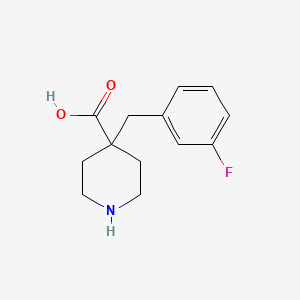
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
